molecular formula C7H9BO3 B031394 4-Hydroxy-2-methylphenylboronic acid CAS No. 493035-82-8

4-Hydroxy-2-methylphenylboronic acid

Cat. No.: B031394
CAS No.: 493035-82-8
M. Wt: 151.96 g/mol
InChI Key: OYIYNIONWDBJIF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative, characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-hydroxy-2-methylphenyl halides using boronic acid reagents. The reaction typically employs palladium catalysts and proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methylphenylboronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Biological Activity

4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8) is a compound that has gained attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

This compound is a boronic acid derivative characterized by the following chemical structure:

  • Molecular Formula : C₇H₉BO₃
  • Molecular Weight : 155.96 g/mol

The compound exhibits properties typical of boronic acids, such as the ability to form reversible covalent bonds with diols and amino groups, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active site residues, particularly serine and threonine. This inhibition affects cellular signaling pathways and metabolic processes .
  • Cell Signaling Modulation : It influences key signaling pathways by modulating kinase activity, which can lead to altered phosphorylation states of proteins involved in cell proliferation, differentiation, and apoptosis .
  • Reversible Binding : The boronic acid group allows for reversible interactions with proteins, enabling the compound to act as a modulator rather than a permanent inhibitor .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Stability : The compound is relatively stable under physiological conditions.
  • Transport Mechanisms : It can enter cells via passive diffusion or facilitated transport, influencing its bioavailability and distribution within tissues .
  • Metabolism : Metabolized by cytochrome P450 enzymes, it may produce active metabolites that contribute to its biological effects .

Anticancer Properties

Research has shown that this compound exhibits potential anticancer activity. In vitro studies demonstrated its ability to inhibit cancer cell proliferation by affecting key signaling pathways involved in cell cycle regulation. For instance:

  • IC50 Values : In studies involving various cancer cell lines, IC50 values were reported below 10 µM, indicating significant potency against certain types of cancer cells .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It may act as a protective agent against neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation:

  • Mechanism : By inhibiting specific kinases involved in inflammatory responses, it helps reduce neuronal damage in models of neurodegeneration .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, potentially through mechanisms involving enzyme inhibition critical for bacterial survival .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Cancer Cell LinesDemonstrated significant inhibition of cell proliferation with IC50 < 10 µM.
NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage.
Antimicrobial ActivityExhibited effective inhibition against specific bacterial strains.

Properties

IUPAC Name

(4-hydroxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYNIONWDBJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378464
Record name 4-Hydroxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493035-82-8
Record name B-(4-Hydroxy-2-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493035-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methylbenzeneboronic acid
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Synthesis routes and methods

Procedure details

Sodium periodate (2.39 g, 11.15 mmol) was added to 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (870.4 mg, 3.72 mmol) and ammonium acetate (859.8 mg, 11.15 mmol) in acetone and water (2:1, 36 mL) at room temperature. The mixture was stirred for sixty-eight hours, then filtered, and concentrated. Sodium chloride was added to the filtrate, and it was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:4 ethyl acetate:hexanes to give 275.7 mg (49%) of (4-hydroxy-2-methylphenyl)boronic acid as a solid. 1H NMR (400 MHz, d6-DMSO): δ 9.28 (s, 1H), 7.70 (d, J=9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H). ESI-LCMS m/z 151 (M−H)−.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
870.4 mg
Type
reactant
Reaction Step One
Quantity
859.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One

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